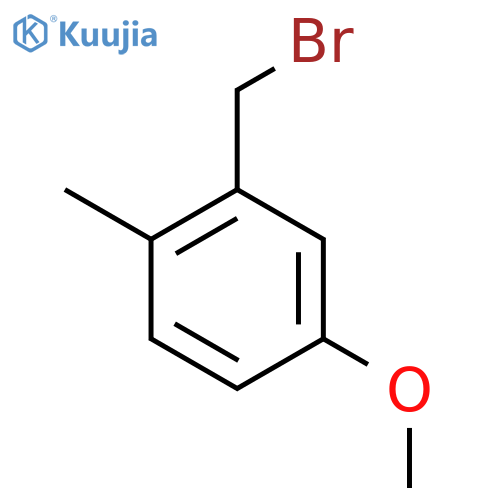

Cas no 73502-05-3 (5-Methoxy-2-methylbenzyl bromide)

5-Methoxy-2-methylbenzyl bromide 化学的及び物理的性質

名前と識別子

-

- 5-Methoxy-2-methylbenzyl bromide

- 2-(bromomethyl)-4-methoxy-1-methylbenzene

-

- インチ: 1S/C9H11BrO/c1-7-3-4-9(11-2)5-8(7)6-10/h3-5H,6H2,1-2H3

- InChIKey: JPEOGQYRFFUNJO-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=C(C=CC=1C)OC

計算された属性

- せいみつぶんしりょう: 213.99933g/mol

- どういたいしつりょう: 213.99933g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 116

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2

- 疎水性パラメータ計算基準値(XlogP): 2.8

5-Methoxy-2-methylbenzyl bromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01SD86-500mg |

Benzene, 2-(bromomethyl)-4-methoxy-1-methyl- |

73502-05-3 | 95% | 500mg |

2024-04-21 | ||

| 1PlusChem | 1P01SD86-2.5g |

Benzene, 2-(bromomethyl)-4-methoxy-1-methyl- |

73502-05-3 | 95% | 2.5g |

2024-04-21 | ||

| Enamine | EN300-4263431-1.0g |

2-(bromomethyl)-4-methoxy-1-methylbenzene |

73502-05-3 | 95% | 1.0g |

$871.0 | 2023-07-07 | |

| Enamine | EN300-4263431-0.25g |

2-(bromomethyl)-4-methoxy-1-methylbenzene |

73502-05-3 | 95% | 0.25g |

$431.0 | 2023-07-07 | |

| Aaron | AR01SDGI-10g |

Benzene, 2-(bromomethyl)-4-methoxy-1-methyl- |

73502-05-3 | 95% | 10g |

$5176.00 | 2023-12-15 | |

| Enamine | EN300-4263431-0.5g |

2-(bromomethyl)-4-methoxy-1-methylbenzene |

73502-05-3 | 95% | 0.5g |

$679.0 | 2023-07-07 | |

| Aaron | AR01SDGI-50mg |

Benzene, 2-(bromomethyl)-4-methoxy-1-methyl- |

73502-05-3 | 95% | 50mg |

$303.00 | 2025-02-14 | |

| Aaron | AR01SDGI-5g |

Benzene, 2-(bromomethyl)-4-methoxy-1-methyl- |

73502-05-3 | 95% | 5g |

$3497.00 | 2023-12-15 | |

| 1PlusChem | 1P01SD86-1g |

Benzene, 2-(bromomethyl)-4-methoxy-1-methyl- |

73502-05-3 | 95% | 1g |

2024-04-21 | ||

| 1PlusChem | 1P01SD86-10g |

Benzene, 2-(bromomethyl)-4-methoxy-1-methyl- |

73502-05-3 | 95% | 10g |

2024-04-21 |

5-Methoxy-2-methylbenzyl bromide 関連文献

-

1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

10. Bacteriological

5-Methoxy-2-methylbenzyl bromideに関する追加情報

5-Methoxy-2-methylbenzyl bromide (CAS No: 73502-05-3)

5-Methoxy-2-methylbenzyl bromide, also known by its CAS number 73502-05-3, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure, has been the subject of extensive research in recent years, particularly in the realms of drug discovery and advanced material synthesis.

The molecular structure of 5-Methoxy-2-methylbenzyl bromide comprises a benzene ring substituted with a methoxy group at the 5-position and a methyl group at the 2-position, along with a benzyl bromide moiety. This configuration imparts the compound with distinctive electronic and steric properties, making it highly suitable for use as an intermediate in organic synthesis reactions. The compound's ability to participate in nucleophilic substitution reactions has been extensively explored, particularly in the context of synthesizing bioactive molecules and advanced polymers.

Recent studies have highlighted the potential of 5-Methoxy-2-methylbenzyl bromide as a key precursor in the development of novel pharmaceutical agents. Researchers have demonstrated that this compound can be effectively utilized in the synthesis of complex heterocyclic structures, which are often associated with potent biological activities. For instance, its role in the construction of quinoline derivatives has shown promise in anti-cancer drug development.

In addition to its pharmaceutical applications, 5-Methoxy-2-methylbenzyl bromide has also found utility in materials science, particularly in the synthesis of high-performance polymers and advanced coatings. The compound's ability to undergo controlled polymerization reactions has led to its incorporation into polymeric materials exhibiting enhanced mechanical and thermal stability.

The synthesis of 5-Methoxy-2-methylbenzyl bromide typically involves multi-step organic reactions, often starting from readily available aromatic precursors. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production processes, reducing both cost and environmental impact.

In terms of physical properties, this compound exhibits a melting point of approximately 48°C and a boiling point around 160°C under standard conditions. Its solubility characteristics make it suitable for use in various solvent systems commonly employed in organic synthesis.

The growing interest in 5-Methoxy-2-methylbenzyl bromide is further evidenced by its increasing presence in academic publications and industrial applications. Its role as an intermediate in drug discovery pipelines underscores its importance in modern medicinal chemistry.

In conclusion, 5-Methoxy-2-methylbenzyl bromide (CAS No: 73502-05-3) stands as a pivotal compound with diverse applications across multiple disciplines. Its unique chemical properties and versatile reactivity continue to drive innovative research, positioning it as a valuable tool for scientists and engineers alike.

73502-05-3 (5-Methoxy-2-methylbenzyl bromide) 関連製品

- 256386-88-6(Ethanethioic acid, amino-, S-(phenylmethyl) ester, hydrochloride)

- 896338-34-4(4-methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide)

- 1788557-63-0(4-[4-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]-1-piperazinyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine)

- 2918911-70-1(1-(2-Bromo-6-fluoro-3-methylphenyl)-2-methylpropan-1-ol)

- 1350988-90-7(N,N-Dimethyl-1-(1,4-thiazepan-3-yl)methanamine)

- 2228221-11-0(5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid)

- 38325-97-2(4-Methyl-1-octadecyl-pyridinium; chloride)

- 932964-98-2(2-({2-phenylpyrazolo1,5-apyrazin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide)

- 2640957-57-7(4-[(4-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine)

- 2210-06-2(1,3-Propanediol, 2-(chloromethyl)-2-(hydroxymethyl)-)